molecular formula C11H10BrNO2S B13471249 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole

Katalognummer: B13471249
Molekulargewicht: 300.17 g/mol
InChI-Schlüssel: BDPSRADUKNKYKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a brominated aromatic ring, a methoxy group, a sulfanyl group, and an oxazole ring

Vorbereitungsmethoden

The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of the brominated intermediate with a thiol compound to form a sulfanyl group.

    Oxazole Ring Formation: The cyclization of the intermediate to form the oxazole ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Analyse Chemischer Reaktionen

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.

    Cyclization: The formation of cyclic structures through intramolecular reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-Bromo-2-methoxybenzenesulfonyl chloride: Shares the brominated aromatic ring and methoxy group but lacks the oxazole ring and sulfanyl group.

    2-(5-Bromo-2-methoxyphenyl)benzofuran: Contains a similar aromatic ring but differs in the presence of a benzofuran ring instead of an oxazole ring.

    2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole: Features a pyrrole ring instead of an oxazole ring.

Eigenschaften

Molekularformel

C11H10BrNO2S

Molekulargewicht

300.17 g/mol

IUPAC-Name

5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,2-oxazole

InChI

InChI=1S/C11H10BrNO2S/c1-14-10-3-2-8(12)6-11(10)16-7-9-4-5-13-15-9/h2-6H,7H2,1H3

InChI-Schlüssel

BDPSRADUKNKYKV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)SCC2=CC=NO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.